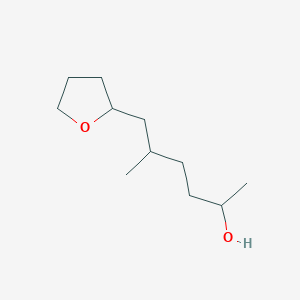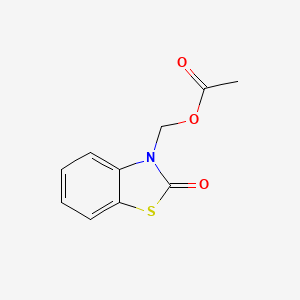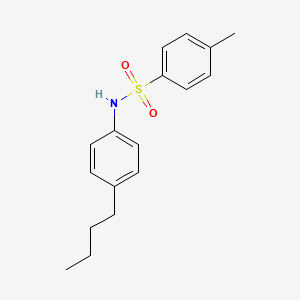
(1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane is a complex organic compound characterized by its unique adamantane core structure. Adamantane derivatives are known for their stability and rigidity, making them valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane typically involves multi-step organic reactions. The starting material is often an adamantane derivative, which undergoes a series of functional group transformations to introduce benzyloxy groups at specific positions. Common reagents used in these reactions include benzyl alcohol, strong acids or bases, and various catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
(1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form oxidized derivatives.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to form reduced derivatives.
Substitution: Replacement of benzyloxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used to achieve substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyloxy-substituted adamantane ketones or alcohols, while reduction may produce benzyloxy-substituted adamantane hydrocarbons.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane is used as a building block for the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be used as a probe to study molecular interactions and biological pathways. Its unique structure allows for specific binding to target molecules, facilitating the study of biological processes.
Medicine
In medicine, derivatives of adamantane compounds have been explored for their potential therapeutic properties
Industry
In industrial applications, this compound may be used as a precursor for the synthesis of advanced materials, such as polymers and nanomaterials. Its stability and functional groups make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of (1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved can include inhibition or activation of specific biological processes, leading to the desired therapeutic or research outcomes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adamantane: The parent compound with a similar rigid structure.
1,3,5,7-Tetrakis(benzyloxy)adamantane: A derivative with four benzyloxy groups.
2,4,6,8-Tetraoxaadamantane: A derivative with oxygen atoms in the adamantane core.
Uniqueness
(1R,3R,5R,6R,7S,8R,9S)-6,8,9-Tris(benzyloxy)-2,4,10-trioxaadamantane is unique due to its specific substitution pattern and the presence of three benzyloxy groups. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
114847-11-9 |
|---|---|
Formule moléculaire |
C28H28O6 |
Poids moléculaire |
460.5 g/mol |
Nom IUPAC |
6,8,9-tris(phenylmethoxy)-2,4,10-trioxatricyclo[3.3.1.13,7]decane |
InChI |
InChI=1S/C28H28O6/c1-4-10-19(11-5-1)16-29-22-25-23(30-17-20-12-6-2-7-13-20)27-24(26(22)33-28(32-25)34-27)31-18-21-14-8-3-9-15-21/h1-15,22-28H,16-18H2 |
Clé InChI |
QIKGPDYILNCGHY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)COC2C3C(C4C(C2OC(O3)O4)OCC5=CC=CC=C5)OCC6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![9-Chloro-5-ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11992918.png)

![N-[4-[(2-Nitro-benzylidene)-amino]-phenyl]acetamide](/img/structure/B11992930.png)
![methyl 4-[(E)-(2-{[3-(3-nitrophenyl)-1H-pyrazol-5-yl]carbonyl}hydrazinylidene)methyl]benzoate](/img/structure/B11992934.png)

![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide](/img/structure/B11992946.png)
![2-[(2E)-2-(1,3-benzodioxol-5-ylmethylidene)hydrazinyl]-4-(4-ethoxyphenyl)-1,3-thiazole](/img/structure/B11992948.png)

![2-((E)-{[4-(2-chlorobenzyl)-1-piperazinyl]imino}methyl)-6-methoxyphenol](/img/structure/B11992967.png)

![N,N'-[(3,4-dimethoxyphenyl)methanediyl]bisprop-2-enamide](/img/structure/B11992977.png)


![5-(2-Bromophenyl)-2-(4-chlorophenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11993000.png)
